2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with urea or thiourea to form the pyrimidine ring, followed by the introduction of the thioether and acetamide functionalities. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide: Lacks the trifluoromethyl-substituted phenyl group.
N-(3-(Trifluoromethyl)phenyl)acetamide: Lacks the pyrimidine and thioether functionalities.
Uniqueness
The uniqueness of 2-((6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrimidine ring and thioether linkage contribute to its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C25H18F3N3O2S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(6-oxo-1,4-diphenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H18F3N3O2S/c26-25(27,28)18-10-7-11-19(14-18)29-22(32)16-34-24-30-21(17-8-3-1-4-9-17)15-23(33)31(24)20-12-5-2-6-13-20/h1-15H,16H2,(H,29,32) |
InChI Key |
LXXIHRCZBHVRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.